molecular formula C10H13ClN2O2 B1628080 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide CAS No. 215649-69-7

2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide

Cat. No. B1628080
CAS RN: 215649-69-7
M. Wt: 228.67 g/mol
InChI Key: BCWMEOGJCHTFKW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide, also known as HEAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEAA is a derivative of acetaminophen, which is a widely used pain reliever. The synthesis method of HEAA involves the reaction of 4-chloroaniline and ethylene oxide with acetic anhydride.

Mechanism of Action

2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase enzymes. It also inhibits the production of inflammatory cytokines and prostaglandins. 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide is metabolized in the liver to form N-acetyl-p-benzoquinoneimine, which can cause liver toxicity in high doses.
Biochemical and Physiological Effects:
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce fever and pain in humans. 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide is metabolized in the liver to form N-acetyl-p-benzoquinoneimine, which can cause liver toxicity in high doses.

Advantages and Limitations for Lab Experiments

2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects can be easily measured using standard assays. However, 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has some limitations as well. It can cause liver toxicity in high doses, which can limit its use in vivo. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has several potential applications in the field of medicine. It can be used as an anti-inflammatory, analgesic, and antipyretic agent. It can also be used as a potential chemotherapeutic agent. Future research should focus on understanding the mechanism of action of 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide and its potential applications in different fields of medicine. Moreover, the toxicity of 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide should be further studied to determine its safe dosage and potential side effects.

Scientific Research Applications

2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-hydroxyethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWMEOGJCHTFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572413
Record name N-(4-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide

CAS RN

215649-69-7
Record name N-(4-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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